D-Fructose-d

Description

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(1R,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3-,5-,6- |

InChI Key |

BJHIKXHVCXFQLS-KWZZJJANSA-N |

Isomeric SMILES |

[H][C@@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of D-Fructose-d

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical structure of deuterated D-Fructose (D-Fructose-d), focusing on its isomeric forms, structural analysis methodologies, and relevant quantitative data. Deuterium-labeled carbohydrates like this compound are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry.

Core Chemical Structure and Isomerism

D-Fructose (C₆H₁₂O₆) is a ketohexose, a six-carbon monosaccharide containing a ketone functional group.[1][2] In solution, D-Fructose does not exist as a single structure but as an equilibrium mixture of several isomers, a phenomenon known as tautomerism.[3] This includes an open-chain form and multiple cyclic forms.[4][5]

Acyclic Form: keto-D-Fructose

In its linear, open-chain form, D-Fructose has a ketone group at the second carbon position (C-2).[1][6] This acyclic form is a minor component in aqueous solutions but is the crucial intermediate for the interconversion between the cyclic forms.[4]

Cyclic Forms: Furanose and Pyranose Rings

The predominant forms of D-Fructose in solution are cyclic hemiketals, formed by an intramolecular reaction between the ketone group (C-2) and a hydroxyl group.[2][]

-

Furanose Form: A five-membered ring is formed when the hydroxyl group on C-5 attacks the C-2 ketone. This structure is named for its resemblance to the organic compound furan.[1][8]

-

Pyranose Form: A six-membered ring is formed when the hydroxyl group on C-6 attacks the C-2 ketone. This form is structurally similar to pyran.[9]

In aqueous solution, D-fructose exists as a mixture of approximately 70% fructopyranose and 22% fructofuranose, with the remaining percentage being the open-chain and other forms.[4][5]

Anomerism: α and β Configurations

The process of cyclization creates a new stereocenter at the C-2 carbon, which is referred to as the anomeric carbon. This gives rise to two distinct anomers for each ring form, designated as alpha (α) and beta (β).

-

In the furanose form: The designation depends on the orientation of the anomeric -OH group relative to the -CH₂OH group at C-5. In the β-anomer, the -OH on C-2 is on the same side (cis), while in the α-anomer, it is on the opposite side (trans).[1]

-

In the pyranose form: The α and β designation similarly refers to the stereochemistry at the anomeric C-2 carbon.

The relationship between these primary isomeric forms is illustrated in the diagram below.

Deuteration of D-Fructose (this compound)

The term "this compound" indicates that one or more hydrogen atoms in the D-Fructose molecule have been replaced by deuterium (²H or D). The position and number of deuterium atoms must be specified for a precise description. For example, This compound₄ is a commercially available isotopologue where deuterium atoms are specifically located.[10] Another example is D-[4-²H]fructose , where deuterium is specifically at the C-4 position.[11] This isotopic labeling does not alter the fundamental isomeric equilibria but provides a "heavy" marker for analytical detection.

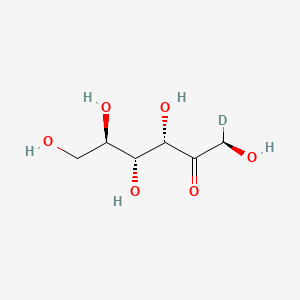

The diagram below illustrates the structure of β-D-Fructofuranose with a deuterium atom at the C-4 position as an example.

Quantitative Structural Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for quantifying the distribution of fructose tautomers in solution. The distinct chemical environment of each carbon atom in the different isomers results in unique signals in the ¹³C-NMR spectrum.

| Carbon Atom | β-fructopyranose | α-fructofuranose | β-fructofuranose |

| C-1 | 64.1 | 64.9 | 62.9 |

| C-2 | 98.8 | 105.1 | 101.9 |

| C-3 | 68.4 | 77.2 | 80.0 |

| C-4 | 70.3 | 76.1 | 75.1 |

| C-5 | 69.9 | 81.9 | 82.4 |

| C-6 | 66.8 | 63.8 | 63.8 |

| Table 1: ¹³C-NMR chemical shifts (ppm) for the three main forms of D-Fructose in deuterated water (D₂O). Data is illustrative and based on published values.[12] |

Experimental Protocols

The structural characterization and quantification of this compound rely on sophisticated analytical techniques. Below are detailed protocols for NMR spectroscopy and mass spectrometry.

Protocol for Tautomer Analysis by NMR Spectroscopy

This protocol describes the use of ¹H or ¹³C NMR to determine the equilibrium composition of this compound tautomers.[3]

Objective: To quantify the relative concentrations of pyranose, furanose, and keto forms of this compound in an aqueous solution.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound (e.g., 25-50 mg) in a known volume of D₂O (e.g., 0.6 mL) directly within an NMR tube to achieve a desired concentration (e.g., 0.1 M).[13]

-

Equilibration: Allow the solution to equilibrate for at least 48 hours at a constant temperature (e.g., 25 °C) to ensure the tautomeric equilibrium is reached.[3]

-

NMR Acquisition:

-

Place the NMR tube in the spectrometer, which has been tuned and shimmed.

-

Acquire a ¹H NMR spectrum to identify resonances corresponding to each tautomer. Previously unidentified shifts in the ¹H NMR spectrum of D-fructose in D₂O have been assigned to the keto and α-pyranose tautomers, completing the assignment of all major forms.[3]

-

For more resolved data, acquire a proton-decoupled ¹³C NMR spectrum. This requires a longer acquisition time but provides distinct signals for each carbon in every major isomer.

-

-

Data Analysis:

-

Integrate the area under the characteristic, well-resolved peaks for each tautomer in the ¹H or ¹³C spectrum.

-

Calculate the mole fraction of each isomer by normalizing the integral of its unique peak against the sum of integrals for all forms.

-

The following diagram outlines this experimental workflow.

Protocol for Isotopic Analysis by Mass Spectrometry

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, often used to confirm isotopic enrichment and for quantification in biological samples.[14]

Objective: To confirm the presence and position of deuterium in this compound and quantify its abundance relative to unlabeled fructose.

Materials:

-

This compound sample

-

Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous pyridine or other suitable solvent

-

GC-MS system with an appropriate column (e.g., capillary column)

Methodology:

-

Sample Preparation: Lyophilize the sample to remove all water.

-

Derivatization:

-

To the dry sample, add anhydrous pyridine followed by the silylating agent (e.g., BSTFA).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers. This step is crucial to make the sugar volatile for GC analysis.

-

-

GC Separation:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a temperature program to separate the derivatized fructose isomers. For example, start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

-

-

MS Analysis:

-

As the derivatized fructose elutes from the GC column, it enters the mass spectrometer.

-

Operate the MS in electron ionization (EI) mode.

-

Acquire mass spectra across a relevant m/z range (e.g., 50-600 amu).

-

-

Data Analysis:

-

Analyze the fragmentation pattern of the TMS-derivatized fructose.[15]

-

Compare the mass spectra of the deuterated sample to an unlabeled D-Fructose standard.

-

Identify fragment ions that contain the deuterium label. The mass shift in these fragments confirms the presence and can help infer the location of the deuterium atom(s). For quantification, selected ion monitoring (SIM) can be used to compare the abundance of specific ions from the labeled and unlabeled species.

-

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. byjus.com [byjus.com]

- 3. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose - Wikipedia [en.wikipedia.org]

- 5. Fructose - American Chemical Society [acs.org]

- 6. D-(-)-Fructose | C6H12O6 | CID 5984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. m.youtube.com [m.youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. omicronbio.com [omicronbio.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.uoc.gr [chemistry.uoc.gr]

- 14. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Abundance of D-Fructose and its Deuterated Analogue, D-Fructose-d

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and abundance of D-Fructose, a key monosaccharide in various biological processes. It further delves into the synthetic nature of its deuterated counterpart, D-Fructose-d, a vital tool in metabolic research. This document offers detailed quantitative data, experimental protocols for analysis, and visual representations of relevant metabolic pathways to support advanced research and development.

Natural Sources and Abundance of D-Fructose

D-Fructose, commonly known as fruit sugar, is a naturally occurring monosaccharide found in a variety of plants.[1] It exists either as a free monosaccharide or as a component of the disaccharide sucrose (composed of glucose and fructose).[1] The primary natural sources of D-Fructose include fruits, vegetables, and honey.[1]

Abundance in Fruits

Fruits are a major dietary source of D-Fructose. The concentration of fructose, as well as the fructose-to-glucose ratio, varies significantly among different types of fruits.[2][3] This variation can influence the sweetness and metabolic effects of the fruit.

Table 1: D-Fructose Content in Common Fruits

| Fruit | Total Sugars ( g/100g )[4] | Free Fructose ( g/100g )[4] | Free Glucose ( g/100g )[4] | Sucrose ( g/100g )[4] | Fructose/Glucose Ratio[4] |

| Apple | 10.4 | 5.9 | 2.4 | 2.1 | 2.0 |

| Apricot | 9.2 | 0.9 | 2.4 | 5.9 | 0.7 |

| Banana | 12.2 | 4.9 | 5.0 | 2.4 | 1.0 |

| Grapes | 15.5 | 8.1 | 7.2 | 0.2 | 1.1 |

| Mango | Not Specified | 32.4 (per mango)[3] | Not Specified | Not Specified | Not Specified |

| Orange | Not Specified | 6.1 (per orange)[3] | Not Specified | Not Specified | Not Specified |

| Pear | 9.8 | 6.2 | 2.8 | 0.8 | 2.1 |

| Watermelon | Not Specified | 11.3 (per 1/16 watermelon)[3] | Not Specified | Not Specified | Not Specified |

Abundance in Vegetables

Vegetables generally contain lower amounts of fructose compared to fruits.[5] However, some vegetables, particularly sweet varieties, can be a notable source.

Table 2: D-Fructose Content in Common Vegetables

| Vegetable | Total Carbohydrate ( g/100g )[4] | Total Sugars ( g/100g )[4] | Free Fructose ( g/100g )[6] | Free Glucose ( g/100g )[6] |

| Carrot | 9.6 | 4.7 | 1.31 | 1.4 |

| Onion, Sweet | 7.6 | 5.0 | 3.3 (per half onion)[7] | Not Specified |

| Red Pepper, Sweet | 6.0 | 4.2 | 1.25 | 1.38 |

| Sweet Potato | 20.1 | 4.2 | 0.66 | 0.79 |

| Tomato | Not Specified | Not Specified | 1.36 | 1.08 |

Abundance in Honey

Honey is a concentrated natural solution of sugars, primarily fructose and glucose.[8] The exact composition of honey varies depending on the floral source, geographical location, and bee species.[9] The fructose-to-glucose ratio is a key characteristic of different honey varieties and influences properties such as sweetness and crystallization tendency.[9][10]

Table 3: Sugar Composition of Different Honey Varieties ( g/100g )

| Honey Variety | Fructose[11] | Glucose[11] | Sucrose[11] | Fructose/Glucose Ratio[11] |

| Miombo | 41.9 - 42.04 | 32.0 - 35.0 | 5.1 - 7.3 | ~1.2 |

| Acacia | Not Specified | Not Specified | Not Specified | 1.6[11] |

| Pine Honeydew | 31.96 | Not Specified | Not Specified | 1.13[10] |

| Multifloral | 39.27 | Not Specified | Not Specified | 1.16[10] |

This compound: A Synthetic Tool for Research

Deuterated D-Fructose (this compound) is not found in nature. It is a synthetically produced isotopologue of D-Fructose where one or more hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes this compound a powerful tool for researchers, particularly in metabolic studies using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of deuterated sugars like this compound typically involves chemical or enzymatic methods. One common approach is the isomerization of D-glucose in the presence of a catalyst in a deuterated solvent (e.g., D₂O). For instance, D-glucose can be isomerized to D-fructose using an alkali metal aluminate catalyst.[12] Performing this reaction in heavy water (D₂O) can lead to the incorporation of deuterium atoms into the fructose molecule.

Another approach involves enzymatic conversion. For example, D-glucose can be enzymatically oxidized to D-glucosone, which is then enzymatically reduced to D-fructose.[5] By using deuterated cofactors or conducting the reaction in a deuterated medium, deuterium can be introduced into the final product.

Commercial Availability

This compound is commercially available from various suppliers of stable isotopes and labeled compounds. It is typically offered with different deuteration patterns (e.g., D-Fructose-1-d, D-Fructose-d7) to suit specific research needs.

Experimental Protocols

Quantification of D-Fructose in Food Matrices using HPLC-RID

This protocol outlines a general method for the quantification of D-fructose in food samples using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Methodology:

-

Sample Preparation:

-

Homogenize solid samples.

-

Accurately weigh a representative portion of the sample.

-

Extract sugars with deionized water, often with heating or sonication to ensure complete extraction.

-

For complex matrices, a clarification step using Carrez reagents I and II may be necessary to precipitate proteins and other interfering substances.

-

Centrifuge the extract to remove solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[13]

-

Dilute the sample as needed to fall within the calibration range.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a refractive index detector.[14]

-

Column: An amino-based or a ligand-exchange column suitable for carbohydrate analysis (e.g., Aminex HPX-87C).[13][14]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino columns.[15] For ligand-exchange columns, deionized water is often used.[16]

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.[13][14]

-

Column Temperature: Maintained at a constant temperature (e.g., 35-85°C) to ensure reproducible retention times.[13][16]

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of D-Fructose of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Quantify the D-Fructose content in the samples by comparing their peak areas to the calibration curve.

-

Quantification of this compound in Biological Samples using GC-MS

This protocol provides a general framework for the analysis of deuterated fructose in biological samples (e.g., plasma, cell extracts) using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique.

Methodology:

-

Sample Preparation and Derivatization:

-

Internal Standard Addition: Add a known amount of a different isotopologue of fructose (e.g., ¹³C-labeled fructose) as an internal standard to the biological sample to correct for extraction losses and derivatization inefficiencies.

-

Deproteinization: Precipitate proteins in the sample using agents like barium hydroxide and zinc sulfate or a cold organic solvent (e.g., methanol/acetonitrile).[17]

-

Extraction: Centrifuge and collect the supernatant containing the sugars.

-

Derivatization: Sugars are not volatile and require derivatization prior to GC analysis. A common method is oximation followed by silylation to form trimethylsilyl (TMS) derivatives.[18] This increases their volatility and thermal stability.

-

Dry the extract and react with an oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) followed by a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

-

GC-MS Conditions:

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A temperature gradient is used to separate the derivatized sugars. For example, an initial temperature of 130°C held for a few minutes, followed by a ramp to a final temperature of around 290°C.[18]

-

Injection Mode: Split or splitless injection depending on the concentration of the analyte.

-

MS System: A mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor specific ions characteristic of the derivatized this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing standard solutions containing known amounts of this compound and the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Plot this ratio against the concentration of this compound to create the calibration curve.

-

Determine the concentration of this compound in the biological samples by using the peak area ratio and the calibration curve.

-

Signaling Pathways and Experimental Workflows

Fructolysis Pathway in Hepatocytes

The liver is the primary site of fructose metabolism, a process known as fructolysis.[19] This pathway is distinct from glycolysis in its initial steps and is not as tightly regulated.[19]

Caption: The fructolysis pathway in hepatocytes.

Fructose-Induced Signaling in Hepatocytes

Excessive fructose consumption can lead to the activation of various signaling pathways in liver cells, contributing to metabolic dysregulation.

Caption: Fructose-induced signaling pathways in hepatocytes.

Experimental Workflow for Isotopic Labeling Studies of Fructose Metabolism

Isotopic labeling with this compound is a powerful technique to trace the metabolic fate of fructose in vivo or in vitro.

Caption: Workflow for isotopic labeling studies.

References

- 1. Fructose - Wikipedia [en.wikipedia.org]

- 2. thorfalk.wordpress.com [thorfalk.wordpress.com]

- 3. iquitsugar.com [iquitsugar.com]

- 4. nepeannaturopathic.com.au [nepeannaturopathic.com.au]

- 5. researchgate.net [researchgate.net]

- 6. Fructose Vegetables | Dr. med. Barbara Hendel [dr-barbara-hendel.com]

- 7. 20 Foods High in Fructose: Fruits, Vegetables, Drinks, and Sweeteners [loseit.com]

- 8. ific.org [ific.org]

- 9. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GB949293A - Process for the preparation of d-fructose - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. spectralabsci.com [spectralabsci.com]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 19. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biosynthesis of D-Fructose in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthesis pathways of D-fructose in plants. It is designed to serve as a comprehensive resource, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies used to elucidate these critical metabolic routes. The information presented is intended to support research and development efforts in plant science, agriculture, and drug development by providing a detailed understanding of how plants synthesize this fundamental hexose sugar.

Core Biosynthesis Pathways of D-Fructose

The biosynthesis of D-fructose in plants is intricately linked to the central carbon metabolism, primarily revolving around the production and subsequent cleavage of sucrose. Unlike a direct linear pathway, the accumulation of free D-fructose is the result of a dynamic interplay between sucrose synthesis, transport, and degradation. The primary source of carbon for fructose synthesis originates from the triose phosphates generated during photosynthesis in the Calvin-Benson-Bassham cycle.

The main pathways for the generation of D-fructose are localized in the cytosol and the vacuole:

-

Sucrose Cleavage in the Cytosol: Sucrose, the primary transport sugar in most plants, can be cleaved in the cytosol by two key enzymes:

-

Sucrose Synthase (SuSy): This enzyme catalyzes the reversible conversion of sucrose and a nucleoside diphosphate (typically UDP) into D-fructose and UDP-glucose. While reversible, in many sink tissues, the cleavage reaction is favored.

-

Neutral/Alkaline Invertase (CINV): This enzyme hydrolyzes sucrose into its constituent monosaccharides, D-glucose and D-fructose, in an irreversible reaction.

-

-

Sucrose Cleavage in the Vacuole: Vacuoles serve as significant storage compartments for sugars.

-

Acid Invertase (VIN): Located in the vacuole, this enzyme hydrolyzes imported sucrose into D-glucose and D-fructose. These hexoses can then be transported back to the cytosol.

-

-

From Fructose-6-Phosphate: While the primary route to free fructose is from sucrose cleavage, another potential source is the dephosphorylation of fructose-6-phosphate (F6P). F6P is a key intermediate in both glycolysis and sucrose synthesis. The conversion of Fructose-1,6-bisphosphate to F6P is catalyzed by cytosolic fructose-1,6-bisphosphatase (cyFBPase) [1]. The subsequent dephosphorylation of F6P to D-fructose is less well-characterized and may be carried out by non-specific phosphatases.

The overall flux and accumulation of D-fructose are thus tightly regulated by the activities of these enzymes, the transport of sucrose between cellular compartments, and the metabolic state of the cell.

Signaling and Regulatory Pathways

The biosynthesis of D-fructose is not only a metabolic process but also a key component of sugar signaling pathways that regulate plant growth and development.

Data Presentation

Quantitative data on enzyme kinetics and subcellular metabolite concentrations are crucial for understanding the regulation and flux through D-fructose biosynthesis pathways. The following tables summarize key quantitative parameters from the literature.

Kinetic Properties of Key Enzymes

| Enzyme | Plant Species | Substrate | Km (mM) | Vmax (units) | Inhibitors | Activators | Reference |

| Sucrose Synthase (SuSy) | Sugarcane | Sucrose | 35.9 ± 2.3 | - | Fructose (mixed) | - | [2][3] |

| UDP | 0.00191 ± 0.00019 | - | UDP-Glucose (competitive) | - | [2][3] | ||

| UDP-Glucose | 0.234 ± 0.025 | - | - | - | [2][3] | ||

| Fructose | 6.49 ± 0.61 | - | - | - | [2][3] | ||

| Acid Invertase (VIN) | Japanese Pear | Sucrose | 3.33 - 4.58 | - | - | - | [4] |

| Apple | Sucrose | 2.9 | - | - | - | [4] | |

| Fructokinase (FRK) | Arabidopsis thaliana (AtFRK1) | Fructose | 0.47 ± 0.077 | 14.3 (kcat, s⁻¹) | High Fructose (>1mM) | K⁺ | [5] |

| Arabidopsis thaliana (AtFRK7) | Fructose | 0.012 ± 0.008 | 1.5 (kcat, s⁻¹) | - | K⁺ | [5] | |

| Apple (MdFRK1) | Fructose | 0.62 | - | High Fructose (>2mM) | - | [6] | |

| Apple (MdFRK2) | Fructose | 0.1 | - | High Fructose (>2mM) | - | [6] | |

| Cytosolic Fructose-1,6-bisphosphatase | Apple | Fructose-1,6-bisphosphate | 0.0031 | 48 (U/mg protein) | Fructose-6-P (mixed, Ki=0.47mM), Fructose-2,6-bisphosphate (competitive), Li⁺, Ca²⁺, Zn²⁺, Cu²⁺, Hg²⁺ | Mg²⁺, Mn²⁺ | [1] |

Subcellular Metabolite Concentrations

The concentration of sugars and their phosphorylated intermediates varies between different cellular compartments and is influenced by environmental conditions and the developmental stage of the plant.

| Metabolite | Plant Species | Compartment | Concentration (mM) | Growth Conditions | Reference |

| Sucrose | Sugarcane | Cytosol | ~20-40 | Suspension culture | [7] |

| Vacuole | ~20-40 | Suspension culture | [7] | ||

| Glucose | Sugarcane | Cytosol | ~2-10 | Suspension culture | [7] |

| Vacuole | ~20-100 | Suspension culture | [7] | ||

| Fructose | Sugarcane | Cytosol | ~2-10 | Suspension culture | [7] |

| Vacuole | ~20-100 | Suspension culture | [7] | ||

| Fructose-2,6-bisphosphate | Oat | Cytosol | 0.011 | Mesophyll protoplasts (dark) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of D-fructose biosynthesis.

Sucrose Synthase Activity Assay

This assay measures the cleavage activity of sucrose synthase by coupling the production of UDP-glucose to the reduction of NAD⁺.

Materials:

-

HEPES-KOH buffer (0.1 M, pH 7.5)

-

Sucrose solution (0.5 M)

-

UDP solution (0.01 M)

-

NAD⁺ solution

-

UDP-glucose dehydrogenase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES-KOH buffer, sucrose solution, and UDP solution.

-

Add the enzyme extract (supernatant from homogenized plant tissue).

-

Add NAD⁺ and an excess of UDP-glucose dehydrogenase.

-

Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH.

-

Calculate the enzyme activity based on the rate of change in absorbance.

Workflow:

Invertase Activity Assay

This protocol details a colorimetric assay for determining invertase activity by measuring the amount of reducing sugars (glucose and fructose) produced from sucrose hydrolysis.

Materials:

-

MES buffer (20 mM, pH 4.6)

-

Sucrose solution (2%)

-

Somogyi's reagent

-

Nelson's reagent

-

Spectrophotometer

Procedure:

-

Prepare plant tissue extract.

-

Incubate the extract with a sucrose solution in MES buffer for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction and add Somogyi's reagent.

-

Boil the samples to facilitate the color reaction.

-

Cool the samples and add Nelson's reagent.

-

Measure the absorbance at 650 nm.

-

Quantify the amount of reducing sugars produced using a glucose standard curve.

Workflow:

Fructokinase Activity Assay

This assay measures the activity of fructokinase by coupling the phosphorylation of fructose to the oxidation of NADH.

Materials:

-

Assay buffer (e.g., HEPES-KOH, pH 8.0)

-

Fructose solution

-

ATP solution

-

Phosphoglucose isomerase

-

Glucose-6-phosphate dehydrogenase

-

NAD⁺ solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, fructose, ATP, and the coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) and NAD⁺.

-

Initiate the reaction by adding the plant tissue extract.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

-

Calculate fructokinase activity based on the rate of absorbance change.

Workflow:

Mandatory Visualization

The following diagrams illustrate the key biosynthetic pathways and their subcellular localization.

Overview of D-Fructose Biosynthesis in a Plant Cell

This diagram provides a comprehensive overview of the synthesis and flow of carbon from photosynthesis to the accumulation of D-fructose in different cellular compartments.

This guide provides a foundational understanding of the biosynthesis of D-fructose in plants, integrating key pathways, quantitative data, and experimental methodologies. Further research into the specific regulation of these pathways in different plant species and under various environmental conditions will continue to enhance our ability to modulate plant growth and crop yield.

References

- 1. Cytosolic fructose-1,6-bisphosphatase: A key enzyme in the sucrose biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Robot Scientist - Models of Metabolism [aber.ac.uk]

- 3. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Enduring Significance of D-Fructose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Fructose, a simple ketonic monosaccharide, has a rich history intertwined with the foundational discoveries of carbohydrate chemistry. This technical guide provides an in-depth exploration of the discovery, structural elucidation, and historical significance of D-Fructose, with a focus on the pivotal experiments that defined its stereochemistry. Detailed experimental protocols, quantitative data, and logical workflows are presented to offer a comprehensive resource for researchers in the chemical and biomedical fields.

Introduction

D-Fructose, also known as levulose or fruit sugar, is a naturally occurring ketohexose that plays a central role in human metabolism and is widely utilized in the food industry. Its history is a compelling narrative of chemical discovery, from its initial identification to the sophisticated determination of its three-dimensional structure. Understanding this history provides critical context for contemporary research into its metabolic pathways, physiological effects, and applications in drug development.

The Dawn of Discovery: Identification and Early Characterization

The journey of D-Fructose began in the mid-19th century with the work of French chemist Augustin-Pierre Dubrunfaut . In 1847, he was the first to discover this unique sugar.[1][2][3][4][5][6] The name "fructose," derived from the Latin fructus (fruit), was later coined in 1857 by the English chemist William Allen Miller .[1][3][4]

Early investigations revealed that D-Fructose is a monosaccharide with the same chemical formula as glucose (C6H12O6) but with distinct properties.[3][4][6] It was identified as a ketonic simple sugar, in contrast to the aldehydic nature of glucose.[1][4] Found abundantly in fruits, honey, and root vegetables, it often exists bonded to glucose to form the disaccharide sucrose.[1][4][5][7]

Emil Fischer: Unraveling the Stereochemical Puzzle

The most significant advancements in understanding D-Fructose's structure came from the pioneering work of German chemist Emil Fischer between 1884 and 1894.[7] His systematic investigation not only elucidated the stereochemistry of D-Fructose but also established its relationship with D-glucose and D-mannose, laying the groundwork for modern carbohydrate chemistry.[7]

The "D" Designation: A Configurational Standard

The "D" in D-Fructose refers to its absolute configuration, a system established by Fischer. This nomenclature relates the stereochemistry of a sugar to the simplest chiral monosaccharide, glyceraldehyde.

-

D-Glyceraldehyde: The enantiomer that rotates plane-polarized light to the right (dextrorotatory). In its Fischer projection, the hydroxyl group on the chiral carbon is on the right.

-

L-Glyceraldehyde: The enantiomer that rotates plane-polarized light to the left (levorotatory). In its Fischer projection, the hydroxyl group on the chiral carbon is on the left.

A monosaccharide is assigned to the D-series if the hydroxyl group on the chiral carbon furthest from the carbonyl group is on the right in its Fischer projection. Conversely, if this hydroxyl group is on the left, it belongs to the L-series. It is crucial to note that the D/L designation does not necessarily predict the direction of optical rotation of the sugar itself; for instance, D-fructose is levorotatory (rotates plane-polarized light to the left).

Osazone Formation: Linking Glucose and Fructose

A key experiment in Fischer's work was the formation of osazones. This reaction involves treating a reducing sugar with an excess of phenylhydrazine. The reaction proceeds through the formation of a phenylhydrazone, followed by the oxidation of the adjacent hydroxyl group and subsequent reaction with two more molecules of phenylhydrazine.

Crucially, D-glucose, D-fructose, and D-mannose all form the same osazone . This finding was instrumental in demonstrating that the stereochemistry at carbons 3, 4, and 5 is identical for all three sugars. The differences between them lie only at carbons 1 and 2.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data for D-Fructose.

| Property | Value |

| Chemical Formula | C6H12O6 |

| Molar Mass | 180.156 g/mol [4] |

| Melting Point | 103 °C (decomposes)[4] |

| Density | 1.694 g/cm³[4] |

| Water Solubility | ~4000 g/L (at 25 °C)[4] |

| Specific Rotation [α]D | -92° (in water) |

Experimental Protocols

Osazone Formation from D-Fructose

This protocol describes the classical method for preparing the osazone of D-Fructose.

Materials:

-

D-Fructose

-

Phenylhydrazine hydrochloride

-

Sodium acetate

-

Distilled water

-

Glacial acetic acid

-

Test tubes

-

Water bath

-

Filtration apparatus

-

Microscope

Procedure:

-

In a test tube, dissolve 1.0 g of D-Fructose in 10 mL of distilled water.

-

Add 2.0 g of phenylhydrazine hydrochloride and 3.0 g of sodium acetate to the solution.

-

Add 2-3 drops of glacial acetic acid.

-

Mix the contents thoroughly until the solids dissolve. Gentle warming may be applied if necessary.

-

Place the test tube in a boiling water bath.

-

Observe the formation of a yellow crystalline precipitate. This should occur within 5-10 minutes for fructose.

-

Once a significant amount of precipitate has formed, remove the test tube from the water bath and allow it to cool slowly to room temperature.

-

Filter the yellow crystals, wash with a small amount of cold water, and dry.

-

The crystalline structure of the osazone can be observed under a microscope. For D-fructose (and D-glucose), the crystals are needle-shaped.

Structural Representations

D-Fructose can exist in both an open-chain (keto) form and cyclic (hemiketal) forms. In aqueous solution, it is predominantly found in its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms.

Conclusion

The discovery and structural elucidation of D-Fructose represent a landmark achievement in organic chemistry. The logical and systematic experimental approach employed by pioneers like Emil Fischer not only defined the structure of this important monosaccharide but also established fundamental principles of stereochemistry that continue to guide chemical and biological research. For professionals in drug development and the life sciences, a thorough understanding of the history and chemical properties of D-Fructose is invaluable for contextualizing its metabolic roles and exploring its potential in various therapeutic applications.

References

- 1. D and L Sugars - Chemistry Steps [chemistrysteps.com]

- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ck12.org [ck12.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated fructose. Intended for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines experimental methodologies, and visualizes fundamental concepts to facilitate a deeper understanding and application of deuterated fructose in scientific research.

Executive Summary

Deuterated fructose, a stable isotope-labeled form of the natural monosaccharide fructose, serves as a critical tool in metabolic research, drug development, and advanced analytical studies. Its unique properties, conferred by the substitution of hydrogen with deuterium, allow for non-radioactive tracing of metabolic pathways and quantification in complex biological matrices. This guide details its physical and chemical characteristics, presents methodologies for its analysis, and illustrates its chemical behavior in solution.

Physical Properties

The physical properties of deuterated fructose are largely comparable to its unlabeled counterpart, with slight variations arising from the increased mass of deuterium. Key physical data for various isotopically labeled fructose species are summarized below.

| Property | D-Fructose (Unlabeled) | D-Fructose-1,1,3,4,5,6,6-d7 | D-Fructose-d4 | D-Fructose (U-¹³C₆) |

| Molecular Formula | C₆H₁₂O₆ | C₆D₇H₅O₆[1] | Not Specified | ¹³C₆H₁₂O₆[2] |

| Molecular Weight | 180.16 g/mol [3][4] | 187.20 g/mol [1] | Not Specified | 186.11 g/mol [2][5] |

| Melting Point | 103-105 °C (decomposition)[3]; 119-122 °C (decomposition)[1] | 119-122 °C (decomposition)[1] | Not Specified | 119 – 122 °C[6] |

| Appearance | White solid[3]; Crystalline[6] | Powder[1] | Not Specified | Crystalline[6] |

| Solubility | Freely soluble in water; Soluble in alcohol and methanol | Not Specified | H₂O: 100 mg/mL[7] | Water: 18 g/L[6] |

| Isotopic Purity | Not Applicable | 97 atom % D[1] | Not Specified | 99%[2][5] |

| Chemical Purity | >99.5% | 99% (CP)[1] | Not Specified | 98%[2][5] |

Chemical Properties

The chemical behavior of deuterated fructose mirrors that of natural fructose. The primary chemical characteristic in solution is its existence as an equilibrium mixture of several tautomers.

Tautomerism in Solution

In an aqueous solution, D-fructose exists as an equilibrium mixture of five tautomeric forms: β-pyranose, β-furanose, α-furanose, α-pyranose, and the open-chain keto form.[8] The distribution of these tautomers at equilibrium in D₂O at 20 °C is approximately 68.23% β-pyranose, 22.35% β-furanose, 6.24% α-furanose, 2.67% α-pyranose, and 0.50% keto form.[8]

Tautomeric forms of D-fructose in solution.

Isomerism

D-fructose exhibits several forms of isomerism. It is a functional isomer of D-glucose, as it is a ketohexose while glucose is an aldohexose.[9] It also has stereoisomers, such as L-fructose, and can undergo keto-enol tautomerism.[9]

Experimental Protocols

The characterization and quantification of deuterated fructose rely on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fructose and its isotopologues. Both ¹H and ¹³C NMR are employed to determine the tautomeric distribution and confirm isotopic labeling.

Methodology:

-

Sample Preparation: A known quantity of deuterated fructose is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to a specified concentration (e.g., 0.089 M to 0.36 M).[8]

-

Equilibration: The sample is allowed to equilibrate at a controlled temperature (e.g., 5 °C to 50 °C) for a sufficient period (e.g., at least 48 hours) to ensure tautomeric equilibrium is reached.[8]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Analysis: The resonances in the resulting spectra are assigned to the different tautomeric forms of fructose.[8][10] The relative concentrations of the tautomers are determined by integrating the corresponding peaks in the ¹H NMR spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of deuterated fructose and to quantify its isotopic purity. Gas chromatography-mass spectrometry (GC/MS) is a common method for the analysis of monosaccharides.

Methodology:

-

Derivatization: To increase volatility for GC analysis, fructose is derivatized, for example, to its O-methyloxime acetate derivative.[11]

-

Gas Chromatography (GC): The derivatized sample is injected into a GC system equipped with a suitable column to separate it from other components. The column temperature is programmed to ensure optimal separation.[11]

-

Mass Spectrometry (MS): The eluent from the GC is introduced into the mass spectrometer. Data can be collected in either electron impact (EI) or chemical ionization (CI) mode.[11]

-

Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the derivatized deuterated fructose. The isotopic enrichment can be determined by analyzing the isotopic distribution of the molecular ion or specific fragment ions.[11] Quantification can be achieved using an internal standard, such as a different isotopologue of fructose.[11]

Experimental Workflow and Data Analysis

The general workflow for the characterization and use of deuterated fructose in metabolic studies involves several key steps, from initial quality control to final data interpretation.

General workflow for using deuterated fructose.

Applications in Research and Development

Deuterated fructose is a valuable tool in several areas of scientific inquiry:

-

Metabolic Research: As a stable isotope tracer, it is used to study fructose metabolism and its contribution to various metabolic pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis.[2][5][12]

-

Drug Development: Deuteration can alter the pharmacokinetic and metabolic profiles of drugs.[7][13] Studying the metabolism of deuterated fructose can provide insights into the effects of deuteration on metabolic processes.

-

Analytical Chemistry: Deuterated fructose serves as an internal standard for the accurate quantification of unlabeled fructose in biological and food samples using isotope dilution mass spectrometry.[7]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of deuterated fructose. The tabulated data, experimental methodologies, and graphical representations offer a foundational resource for researchers and professionals. The use of deuterated fructose as a tracer and internal standard will continue to be instrumental in advancing our understanding of metabolism and in the development of new therapeutic agents.

References

- 1. D-Fructose-1,1,3,4,5,6,6-d7 Aldrich [sigmaaldrich.com]

- 2. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]

- 3. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-(-)-Fructose | C6H12O6 | CID 5984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. D-Fructose (U-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. isotope.com [isotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-fructose [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-Fructose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1201-0.25 [isotope.com]

- 13. medchemexpress.com [medchemexpress.com]

The Metabolic Journey of D-Fructose in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the metabolic fate of D-fructose in mammalian systems. It provides a comprehensive overview of the absorption, tissue-specific metabolism, and downstream pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are investigating the roles of fructose in health and disease.

Quantitative Overview of Fructose Metabolism

The metabolism of dietary fructose is a complex process primarily occurring in the splanchnic organs (intestine and liver). The distribution of fructose-derived carbons into various metabolic pathways is dependent on the nutritional state and the amount of fructose consumed. The following tables summarize key quantitative data from studies in both humans and rodent models.

Table 1: Metabolic Fate of Ingested D-Fructose in Humans

| Metabolic Pathway | Percentage of Ingested Fructose | Conditions | Citation |

| Conversion to Glucose | 29% - 54% | In liver | [1] |

| 30% - 50% | Secreted into circulation in resting subjects (4-6h post-ingestion) | [2] | |

| 41% ± 10.5% | In non-exercising subjects (3-6h post-ingestion) | [3] | |

| Conversion to Lactate | ~25% | In liver | [1] |

| ~25% | Released into circulation in resting subjects | [2] | |

| Conversion to Glycogen | 15% - 18% | In liver | [1] |

| 10% - 15% | Stored as hepatic glycogen in resting subjects (4-6h post-ingestion) | [2] | |

| Oxidation (to CO2) | 45.0% ± 10.7% | In non-exercising subjects (3-6h post-ingestion) | [3] |

| 45.8% ± 7.3% | In exercising subjects (2-3h post-ingestion) | [3] | |

| <50% | Recovered as breath CO2 (4-6h post-ingestion) | [4] | |

| De Novo Lipogenesis | <1% | Direct conversion to plasma triglycerides | [1] |

| ~1% - 10% | Conversion to fatty acids and triglycerides | [2] |

Table 2: Serum Fructose and Glucose Concentrations in Rodent Models Following Fructose Administration

| Animal Model | Dietary Condition | Portal Vein Fructose (mM) | Systemic Circulation Fructose (mM) | Systemic Circulation Glucose (mM) | Citation |

| Wild-type Mice | 0% Fructose Diet (7 days) | <0.07 | <0.07 | Not significantly changed | [5][6] |

| 20% Fructose Diet (7 days, postprandial) | Markedly increased | Markedly increased | ~2 mM greater than control | [5] | |

| 40% Fructose Diet (acute, 8h) | 10- to 20-fold increase | 10- to 20-fold increase | - | [5] | |

| KHK-/- Mice | 40% Fructose Diet (acute, 8h) | 5- to 8-fold higher than wild-type | 5- to 8-fold higher than wild-type | Hyperglycemia prevented | [5][6] |

| Rats | 63% Fructose Diet | - | 3- to 6-fold increase | ~25% increase | [5] |

| FVB/N Mice | High-Fructose Diet (48h) | - | - | - | [7] |

| High-Fructose Diet (12wk) | - | - | - | [7] |

Core Metabolic Pathways

The metabolism of D-fructose is initiated by its phosphorylation, primarily in the small intestine and liver. Unlike glucose, the initial steps of fructose metabolism bypass the major regulatory step of glycolysis, phosphofructokinase-1. This allows for a rapid and largely unregulated influx of carbons into downstream pathways.

Fructolysis

Fructose is first phosphorylated to fructose-1-phosphate (F1P) by fructokinase (Ketohexokinase, KHK). Aldolase B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These intermediates then enter the glycolytic or gluconeogenic pathways.

Fructose-Induced De Novo Lipogenesis

A significant fate of fructose-derived carbons, particularly under conditions of high intake, is the synthesis of fatty acids through de novo lipogenesis (DNL). The triose phosphates from fructolysis are converted to pyruvate and then to acetyl-CoA, the primary building block for fatty acid synthesis. This process is transcriptionally regulated by factors such as SREBP1c and ChREBP.

Experimental Protocols for Tracing Fructose Metabolism

The use of stable isotope tracers, such as uniformly carbon-13 labeled D-fructose ([U-13C6]-D-fructose), is a powerful technique to quantitatively trace the metabolic fate of fructose carbons in vivo and in vitro.

General Workflow for Stable Isotope Tracing

The general workflow involves the administration of the labeled substrate, collection of biological samples at specific time points, extraction of metabolites, and analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic label into downstream metabolites.

Protocol for [U-13C6]-D-Fructose Administration in Mice

This protocol describes the oral administration of a 13C-labeled fructose tracer to mice for subsequent tissue and plasma analysis.

Materials:

-

[U-13C6]-D-fructose

-

Sterile phosphate-buffered saline (PBS)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes

-

Animal scale

Procedure:

-

Fasting: Fast mice for 6-8 hours prior to gavage to ensure an empty stomach and reduce variability. Provide free access to water.

-

Tracer Preparation: Prepare a solution of [U-13C6]-D-fructose in sterile PBS. A typical concentration is 2 g/kg body weight, administered in a volume of 10 µL/g body weight.

-

Administration: Weigh the mouse accurately. Draw the calculated volume of the tracer solution into a syringe fitted with a gavage needle. Gently restrain the mouse and administer the solution directly into the stomach.

-

Sample Collection: At designated time points post-gavage (e.g., 15, 30, 60, 120 minutes), euthanize the mice via an approved method.

-

Blood Collection: Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Tissue Collection: Rapidly dissect tissues of interest (e.g., liver, small intestine, adipose tissue), flash-freeze in liquid nitrogen, and store at -80°C until metabolite extraction.

Protocol for Metabolite Extraction and GC-MS Analysis

This protocol is for the extraction of polar metabolites from tissue and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Frozen tissue sample (~50 mg)

-

80% Methanol (pre-chilled to -80°C)

-

Internal standards (e.g., 13C-Sorbitol)

-

Bead homogenizer

-

Centrifuge

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

-

Extraction:

-

In a pre-chilled tube, add 1 mL of cold 80% methanol and internal standards to the frozen tissue sample.

-

Homogenize using a bead beater for 2 cycles of 45 seconds.

-

Incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry completely under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization:

-

To the dried extract, add 50 µL of pyridine and vortex.

-

Add 80 µL of MSTFA + 1% TMCS.

-

Incubate at 60°C for 45 minutes with shaking.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.

-

MS Parameters: Operate in full scan mode (m/z 50-600) or selected ion monitoring (SIM) mode to detect specific mass isotopologues of target metabolites.

-

Protocol for 13C NMR Analysis of Plasma Glucose

This protocol details the preparation and analysis of plasma samples to determine the 13C enrichment and isotopomer distribution in glucose.

Materials:

-

Plasma sample (~200 µL)

-

Perchloric acid (PCA), 6%

-

Potassium hydroxide (KOH), 3M

-

Deuterium oxide (D2O)

-

NMR spectrometer (≥600 MHz) with a cryoprobe

Procedure:

-

Protein Precipitation:

-

Add an equal volume of cold 6% PCA to the plasma sample.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

-

Neutralization and Desalting:

-

Transfer the supernatant to a new tube.

-

Neutralize with 3M KOH, monitoring the pH.

-

Centrifuge to pellet the KClO4 salt.

-

Lyophilize the supernatant to dryness.

-

-

NMR Sample Preparation:

-

Reconstitute the dried extract in 500 µL of D2O.

-

Transfer to a 5 mm NMR tube.

-

-

NMR Spectroscopy:

-

Acquire a high-resolution 1D 1H spectrum to quantify total glucose.

-

Acquire a 1D 13C spectrum or a 2D 1H-13C HSQC spectrum to analyze the 13C enrichment at specific carbon positions of the glucose molecule.

-

Key Parameters: Use a 30° pulse angle and a long relaxation delay (e.g., 5 seconds) for quantitative 13C NMR. For HSQC, optimize parameters to resolve the anomeric protons and their attached carbons.[8]

-

Conclusion

The metabolic fate of D-fructose in mammalian systems is characterized by rapid, largely unregulated catabolism in the small intestine and liver. While a significant portion of ingested fructose is converted to glucose and lactate for systemic use, high fructose intake can overwhelm these pathways, leading to increased de novo lipogenesis and the synthesis of triglycerides. The use of stable isotope tracers provides a robust methodology for quantifying the flux of fructose-derived carbons through these various metabolic pathways. The detailed protocols provided in this guide offer a foundation for researchers to investigate the intricate roles of fructose metabolism in health and the pathophysiology of metabolic diseases.

References

- 1. NMR-Based Method for Intramolecular 13 C Distribution at Natural Abundance Adapted to Small Amounts of Glucose [openresearch-repository.anu.edu.au]

- 2. gssiweb.org [gssiweb.org]

- 3. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Fate of Fructose Ingested with and without Glucose in a Mixed Meal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of dietary fructose on portal and systemic serum fructose levels in rats and in KHK−/− and GLUT5−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of dietary fructose on portal and systemic serum fructose levels in rats and in KHK-/- and GLUT5-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fructose-Induced Metabolic Dysfunction Is Dependent on the Baseline Diet, the Length of the Dietary Exposure, and Sex of the Mice [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Enzymatic Reactions Involving D-Fructose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic reactions involving D-Fructose. It is designed to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the metabolic pathways of fructose and their implications in health and disease. This document details the key enzymes, their kinetics, and the experimental protocols for their study, alongside visual representations of the metabolic pathways.

Introduction to D-Fructose Metabolism

D-fructose, a simple monosaccharide, is a significant component of the modern diet, primarily derived from sucrose and high-fructose corn syrup.[1][2] Unlike glucose, which is metabolized ubiquitously, fructose is predominantly processed in the liver, with the small intestine and kidneys also playing a role.[1][3][4] Its metabolism is distinct from that of glucose, bypassing key regulatory steps of glycolysis, which has significant physiological and pathological implications.[5][6] The two primary pathways for fructose metabolism are Fructolysis and the Polyol Pathway.

The Fructolysis Pathway

Fructolysis is the primary pathway for the metabolism of dietary fructose. It occurs mainly in the liver and involves the following key enzymatic steps:

-

Phosphorylation: Fructose is first phosphorylated to fructose-1-phosphate by the enzyme fructokinase (also known as ketohexokinase).[7][8] This reaction traps fructose inside the cell.

-

Cleavage: Aldolase B then cleaves fructose-1-phosphate into two triose intermediates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[8][9]

-

Further Metabolism: DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase , which can then also enter these central metabolic pathways.[5][8]

An important feature of fructolysis is that it bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1, leading to a rapid and unregulated influx of carbons into the glycolytic pathway.[5][6]

Key Enzymes of Fructolysis

The table below summarizes the key enzymes involved in the fructolysis pathway.

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location | Key Characteristics |

| Fructokinase (Ketohexokinase) | 2.7.1.3 | D-Fructose, ATP | Fructose-1-phosphate, ADP | Cytosol (primarily liver, kidney, small intestine) | High affinity for fructose; its activity can lead to transient ATP depletion.[10][11] |

| Aldolase B | 4.1.2.13 | Fructose-1-phosphate | Dihydroxyacetone phosphate (DHAP), Glyceraldehyde | Cytosol (primarily liver, kidney, small intestine) | Can also cleave fructose-1,6-bisphosphate. Genetic defects cause Hereditary Fructose Intolerance.[9][12] |

| Triose Kinase | 2.7.1.28 | Glyceraldehyde, ATP | Glyceraldehyde-3-phosphate, ADP | Cytosol (liver) | Phosphorylates glyceraldehyde, allowing its entry into glycolysis.[8] |

Fructolysis Pathway Diagram

The Polyol Pathway

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose.[13][14] This pathway is particularly active in tissues that do not require insulin for glucose uptake, such as the lens, retina, kidney, and peripheral nerves.[15] Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.[14][15]

The steps in the polyol pathway are:

-

Reduction of Glucose: Aldose reductase catalyzes the reduction of glucose to sorbitol, using NADPH as a cofactor.[10][14]

-

Oxidation of Sorbitol: Sorbitol dehydrogenase then oxidizes sorbitol to fructose, with the concomitant reduction of NAD+ to NADH.[14][15]

The accumulation of sorbitol can lead to osmotic stress, while the altered NADPH/NADP+ and NADH/NAD+ ratios can induce oxidative stress and disrupt cellular redox balance.[13][15]

Key Enzymes of the Polyol Pathway

The table below summarizes the key enzymes involved in the polyol pathway.

| Enzyme | EC Number | Substrate(s) | Product(s) | Cellular Location | Key Characteristics |

| Aldose Reductase | 1.1.1.21 | Glucose, NADPH | Sorbitol, NADP+ | Cytosol (lens, retina, kidney, peripheral nerves) | Rate-limiting enzyme of the pathway. Low affinity for glucose, so activity is significant only at high glucose concentrations.[10][14] |

| Sorbitol Dehydrogenase | 1.1.1.14 | Sorbitol, NAD+ | Fructose, NADH, H+ | Cytosol (liver, seminal vesicles, and other tissues) | Converts sorbitol to fructose, which can then be metabolized.[14][15] |

Polyol Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the enzymatic assays of key enzymes involved in D-fructose metabolism. These protocols are based on commercially available kits and published literature, and may require optimization for specific experimental conditions.

Fructokinase Activity Assay

Principle: Fructokinase activity is determined by a coupled enzyme assay. Fructokinase phosphorylates fructose to fructose-1-phosphate. The resulting ADP is then used in a series of reactions that lead to the production of a detectable product, such as NADH, which can be measured spectrophotometrically.

Materials:

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm or 450 nm, depending on the kit.

-

Assay Buffer

-

Fructose solution

-

ATP solution

-

Coupled enzyme mix (containing enzymes like pyruvate kinase and lactate dehydrogenase)

-

NADH or a colorimetric probe

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove debris and collect the supernatant.

-

Reaction Setup: Prepare a reaction mix containing assay buffer, fructose, ATP, and the coupled enzyme mix.

-

Initiate Reaction: Add the sample to the reaction mix and immediately measure the absorbance in kinetic mode at the appropriate wavelength (e.g., 340 nm for NADH oxidation).

-

Data Analysis: Calculate the rate of change in absorbance over time. The fructokinase activity is proportional to this rate. A standard curve using known concentrations of ADP or the final product should be used for quantification.

Aldolase B Activity Assay

Principle: Aldolase B activity is measured by a coupled enzymatic reaction. Aldolase B cleaves fructose-1-phosphate into DHAP and glyceraldehyde. The products are then used in subsequent reactions that lead to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.[16]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Assay Buffer

-

Fructose-1-phosphate solution

-

NADH solution

-

Coupled enzyme mix (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

-

Sample Preparation: Prepare samples as described for the fructokinase assay.

-

Reaction Setup: In a 96-well plate, add assay buffer, NADH, and the coupled enzyme mix.

-

Initiate Reaction: Add the sample to the wells, followed by the addition of fructose-1-phosphate to start the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.

-

Data Analysis: Calculate the rate of NADH oxidation (decrease in absorbance) and relate it to the aldolase B activity.

Aldose Reductase Activity Assay

Principle: Aldose reductase activity is determined by measuring the decrease in NADPH concentration as it is oxidized during the reduction of a substrate (e.g., DL-glyceraldehyde or glucose). The decrease in absorbance at 340 nm is proportional to the enzyme activity.[17][18]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Assay Buffer (e.g., phosphate buffer, pH 6.2-7.0)

-

NADPH solution

-

Substrate solution (e.g., DL-glyceraldehyde or glucose)

-

Sample (tissue homogenate, cell lysate, or purified enzyme)

Procedure:

-

Sample Preparation: Prepare samples as previously described.

-

Reaction Setup: To a 96-well plate, add assay buffer, sample, and NADPH.

-

Initiate Reaction: Add the substrate to initiate the reaction.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-60 minutes) at a constant temperature (e.g., 37°C).[8][19]

-

Data Analysis: Calculate the rate of NADPH consumption from the change in absorbance over time.

Sorbitol Dehydrogenase Activity Assay

Principle: Sorbitol dehydrogenase activity is measured by monitoring the reduction of NAD+ to NADH as sorbitol is oxidized to fructose. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the enzyme's activity.[15][20][21]

Materials:

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Assay Buffer (e.g., Tris-HCl, pH 8.2-9.0)

-

NAD+ solution

-

Sorbitol solution

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

Procedure:

-

Sample Preparation: Serum or plasma can often be used directly.[20] Tissues or cells should be homogenized in assay buffer and centrifuged.

-

Reaction Setup: In a 96-well plate, add assay buffer, NAD+, and the sample.

-

Initiate Reaction: Add sorbitol to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 340 nm in kinetic mode for a defined time at a constant temperature.[21]

-

Data Analysis: Calculate the rate of NADH formation from the change in absorbance over time.

Experimental Workflow Diagram

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes involved in D-fructose metabolism.

Table 5.1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km Value | Vmax | Source/Reference |

| Fructokinase (Human Liver) | D-Fructose | ~0.5 mM | High | [7] |

| Aldolase B (Human Liver) | Fructose-1-phosphate | Low mM range | - | [9] |

| Aldose Reductase | Glucose | High Km (low affinity) | - | [10][14] |

| Sorbitol Dehydrogenase | Sorbitol | - | - | [15] |

Note: Specific Km and Vmax values can vary significantly depending on the species, tissue, and experimental conditions.

Table 5.2: Typical Enzyme Activities in Human Liver

| Enzyme | Activity (U/g wet weight) | Reference |

| Ketohexokinase (Fructokinase) | 1.23 | [22] |

| Aldolase (Fructose-1-phosphate as substrate) | 2.08 | [22] |

| Aldolase (Fructose-1,6-bisphosphate as substrate) | 3.46 | [22] |

| Triokinase | 2.07 | [22] |

| Sorbitol Dehydrogenase | 25.0 | [22] |

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under specified conditions.

Relevance in Drug Development

The enzymes of fructose metabolism are of significant interest as therapeutic targets.

-

Aldose Reductase Inhibitors: These are being developed to prevent or treat diabetic complications by blocking the first step of the polyol pathway.[12]

-

Fructokinase Inhibitors: Targeting fructokinase is being explored as a strategy to mitigate the metabolic consequences of high fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome.

-

Hereditary Fructose Intolerance: Understanding the structure and function of Aldolase B is crucial for developing potential therapies for this genetic disorder.[12][23]

Conclusion

The enzymatic reactions involving D-Fructose are central to understanding its metabolic effects. The fructolysis and polyol pathways, mediated by a specific set of enzymes, dictate the physiological and pathological consequences of fructose intake. This guide provides a foundational understanding of these processes, offering detailed protocols and quantitative data to aid researchers and drug development professionals in their investigations. Further research into the regulation and inhibition of these enzymes holds promise for the development of novel therapeutic strategies for a range of metabolic diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. US3625828A - Process for production of glucose isomerase - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. microbenotes.com [microbenotes.com]

- 6. m.youtube.com [m.youtube.com]

- 7. aafco.org [aafco.org]

- 8. abcam.cn [abcam.cn]

- 9. content.abcam.com [content.abcam.com]

- 10. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 11. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. assaygenie.com [assaygenie.com]

- 14. assaygenie.com [assaygenie.com]

- 15. content.abcam.com [content.abcam.com]

- 16. Aldolase Activity Colorimetric Assay Kit Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 17. tandfonline.com [tandfonline.com]

- 18. bmrservice.com [bmrservice.com]

- 19. content.abcam.com [content.abcam.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. elkbiotech.com [elkbiotech.com]

- 22. abcam.cn [abcam.cn]

- 23. derpharmachemica.com [derpharmachemica.com]

The Metabolic Journey of D-Fructose-d: A Technical Guide for Researchers

An In-depth Exploration of Deuterated Fructose as a Tracer in Metabolic Studies for Researchers, Scientists, and Drug Development Professionals.

Introduction

Fructose, a simple sugar found in fruits, honey, and high-fructose corn syrup, has garnered significant attention in metabolic research due to its unique metabolic pathways and its association with various metabolic disorders. Unlike glucose, fructose metabolism is primarily initiated in the liver and intestines and is not directly regulated by insulin. To unravel the intricate details of its metabolic fate, stable isotope tracers, particularly deuterated fructose (D-fructose-d), have become indispensable tools. This technical guide provides a comprehensive overview of the application of this compound in metabolic studies, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways.

Fructose Metabolism: A Distinct Pathway

Fructose entering the splanchnic circulation is predominantly taken up by the liver, with the small intestine also playing a significant role in its initial metabolism. The primary pathway for fructose catabolism is fructolysis, which bypasses the main regulatory steps of glycolysis.

The key enzymes involved in fructolysis are:

-

Fructokinase (Ketohexokinase, KHK): Phosphorylates fructose to fructose-1-phosphate (F1P).

-

Aldolase B: Cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Triokinase: Phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P).

DHAP and G3P can then enter various metabolic pathways, including glycolysis, gluconeogenesis, and de novo lipogenesis (DNL).

This compound as a Metabolic Tracer

Deuterium-labeled fructose (this compound) serves as an excellent tracer to follow the metabolic fate of fructose in vivo. The deuterium atoms do not alter the biochemical properties of the fructose molecule, allowing it to be metabolized identically to its unlabeled counterpart. The incorporation of deuterium into various metabolites can be tracked using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing quantitative insights into the flux through different metabolic pathways.

Quantitative Data from this compound Tracer Studies

The use of deuterated and other isotopically labeled fructose tracers has generated valuable quantitative data on the metabolic fate of fructose in humans. The following tables summarize key findings from various studies.

| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Citation |

| Oxidation to CO2 | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion | [1][2][3] |

| 45.8% ± 7.3% | Exercising subjects, 2-3 hours post-ingestion | [1][2][3] | |

| 66.0% ± 8.2% | Ingested with glucose during exercise | [1][2][3] | |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion | [1][2][3] |

| Conversion to Lactate | ~25% | Within a few hours of ingestion | [1][2][4] |

| Conversion to Glycogen | Data to be further clarified | - | [1][2] |

| Direct Conversion to Plasma Triglycerides | <1% | - | [1][2][4] |

Table 1: Metabolic Fate of Ingested Fructose in Humans.

| Parameter | Fructose | Glucose | Citation |

| Initial Hepatic Uptake (IV Bolus) | >2-fold higher | - | [5] |

| Decay in Liver (IV Bolus) | 2.5-fold faster | - | [5] |

| Deuterated Water Labeling | Faster | Slower | [4] |

Table 2: Comparative Hepatic Metabolism of Intravenously Administered Deuterated Fructose and Glucose in Mice.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound tracer studies. Below are outlines of key experimental protocols.

Protocol 1: Quantification of this compound and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of deuterated fructose and its metabolites in plasma, involving protein precipitation, derivatization, and GC-MS analysis.

1. Sample Preparation: Protein Precipitation

-

To 200 µL of plasma, add internal standards (e.g., [U-13C]-glucose, [U-13C]-fructose).

-

Precipitate proteins by adding 600 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is commonly used).[6][7]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant for derivatization.

2. Derivatization: Methoximation and Acetylation/Silylation

-

Dry the supernatant under a stream of nitrogen gas.

-

Methoximation: Add 100 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes with shaking.[8] This step converts the open-chain form of the sugar to a methoxime derivative, preventing the formation of multiple anomeric peaks during GC analysis.[9]

-

Silylation (TMS derivatization): Add 20 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 37°C for 30 minutes with shaking.[8]

-

Alternatively, for acetylation , after methoximation, add 100 µL of acetic anhydride and incubate at 45-70°C for 60 minutes.[10]

3. GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., DB-5).

-

Injector Temperature: 250°C.

-